molecular formula C16H12N2O3 B253337 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole

Katalognummer B253337
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: RFMADOSBDOVUJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DBDO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling. In recent years, DBDO has emerged as a promising lead compound for the development of novel anti-diabetic drugs.

Wirkmechanismus

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole exerts its therapeutic effects by inhibiting the activity of PTP1B. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition results in increased insulin sensitivity and glucose uptake. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to reduce blood glucose levels and improve lipid metabolism. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been demonstrated to have anti-inflammatory effects, which may contribute to its therapeutic activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is its potent inhibitory activity against PTP1B, which makes it a promising lead compound for the development of new anti-diabetic drugs. However, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has a relatively short half-life and low bioavailability, which may limit its clinical utility. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole in humans.

Zukünftige Richtungen

Future research on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its clinical utility. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-diabetic and anti-cancer activities. Finally, the potential of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole as a lead compound for the development of new drugs for other diseases should be explored.

Synthesemethoden

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole involves the reaction of 2-hydroxybenzaldehyde, hydrazine hydrate, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and oxidation, to yield the final product. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is relatively straightforward and can be achieved using standard laboratory techniques.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-diabetic activity in preclinical studies, making it a promising candidate for the development of new drugs. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been investigated for its anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

Eigenschaften

Produktname

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole

Molekularformel

C16H12N2O3

Molekulargewicht

280.28 g/mol

IUPAC-Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O3/c1-2-4-11(5-3-1)15-17-18-16(21-15)12-6-7-13-14(10-12)20-9-8-19-13/h1-7,10H,8-9H2

InChI-Schlüssel

RFMADOSBDOVUJC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.